2'-(2-Methylbenzoyl)-1-naphthohydrazide
Description
2'-(2-Methylbenzoyl)-1-naphthohydrazide is a carbohydrazide derivative featuring a naphthalene-1-carbohydrazide backbone substituted with a 2-methylbenzoyl group at the hydrazide nitrogen. Structurally, it belongs to a class of compounds where aromatic hydrazides are functionalized with substituted benzoyl groups, enabling diverse applications in coordination chemistry, medicinal chemistry, and materials science . The 2-methyl substituent on the benzoyl moiety introduces steric and electronic effects that influence molecular interactions, solubility, and reactivity.
Properties
CAS No. |
83803-93-4 |
|---|---|
Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
N'-(2-methylbenzoyl)naphthalene-1-carbohydrazide |
InChI |
InChI=1S/C19H16N2O2/c1-13-7-2-4-10-15(13)18(22)20-21-19(23)17-12-6-9-14-8-3-5-11-16(14)17/h2-12H,1H3,(H,20,22)(H,21,23) |
InChI Key |
AHQMKZONOSYJCI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CC3=CC=CC=C32 |
Other CAS No. |
83803-93-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Benzoyl Groups
The position and nature of substituents on the benzoyl group significantly alter physicochemical and biological properties:
Key Observations :
- Electron-donating groups (e.g., methyl, methoxy) increase solubility and stabilize metal complexes .
- Electron-withdrawing groups (e.g., fluoro) enhance biological activity by modulating electronic density .
- Steric hindrance from ortho-substituents (e.g., 2-methyl) may reduce reactivity but improve thermal stability .
Antimicrobial Activity :
- Cu(II) and Co(II) complexes of 3-hydroxy-N-(2-hydroxybenzylidene)-2-naphthohydrazide exhibit potent antimicrobial activity (MIC: 8–32 µg/mL) .
- 2-Fluoro-substituted analogs show enhanced activity against S. aureus due to increased membrane permeability .
Antioxidant Properties :
- 2-(Ethylsulfanyl)benzohydrazide derivatives demonstrate radical scavenging activity (IC₅₀: 12–45 µM) via thiyl radical stabilization .
Coordination Chemistry :
Physical Properties and Spectral Data
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